molecular formula C8H17ClN2O B2930114 (3S,5S)-3-Amino-5-tert-butylpyrrolidin-2-one;hydrochloride CAS No. 2287236-68-2

(3S,5S)-3-Amino-5-tert-butylpyrrolidin-2-one;hydrochloride

Cat. No. B2930114
CAS RN: 2287236-68-2
M. Wt: 192.69
InChI Key: DWPGODALOZVIAB-GEMLJDPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,5S)-3-Amino-5-tert-butylpyrrolidin-2-one;hydrochloride, also known as L-tartaric acid salt, is a chemical compound that has been widely used in scientific research. This compound is a derivative of pyrrolidine and has a unique molecular structure that makes it useful in various research applications.

Scientific Research Applications

Enzymatic Synthesis of Statin Precursors

One significant application of related compounds is in the enzymatic synthesis of statin precursors. For instance, carbonyl reductase from Rhodosporidium toruloides exhibits remarkable activity toward tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH), a compound structurally related to (3S,5S)-3-amino-5-tert-butylpyrrolidin-2-one hydrochloride, to synthesize tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate ((3R,5S)-CDHH), a key intermediate for the synthesis of atorvastatin and rosuvastatin. This enzymatic method offers a high yield and excellent enantiomeric excess, demonstrating the compound's role in the production of medically significant molecules (Liu et al., 2018).

Dipeptide Mimic Synthesis

Another application is in the synthesis of enantiopure C6-functionalized pyrrolizidinone amino acids, which are used as rigid dipeptide mimics. This process starts from (2S)-alpha-tert-butyl N-(PhF) aspartate beta-aldehyde, a molecule similar in structural complexity to (3S,5S)-3-amino-5-tert-butylpyrrolidin-2-one hydrochloride. These mimics are useful in exploring peptide conformation-activity relationships, demonstrating the compound's utility in peptide and protein engineering (Rao et al., 2007).

HIV-Protease Activity Detection

In the field of virology, derivatives of (3S,5S)-3-amino-5-tert-butylpyrrolidin-2-one hydrochloride are used in the development of sequence-specific chromogenic protease substrates. These substrates allow for the spectrophotometric detection of HIV-protease activity, highlighting the compound's role in advancing research in infectious diseases (Badalassi et al., 2002).

Antibacterial Compound Synthesis

The compound and its analogs are also explored in synthesizing antibacterial agents. For example, 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogs, which bear structural similarities to (3S,5S)-3-amino-5-tert-butylpyrrolidin-2-one hydrochloride, have been prepared and evaluated for their antibacterial activity, indicating the compound's potential in developing new antibiotics (Egawa et al., 1984).

properties

IUPAC Name

(3S,5S)-3-amino-5-tert-butylpyrrolidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-8(2,3)6-4-5(9)7(11)10-6;/h5-6H,4,9H2,1-3H3,(H,10,11);1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPGODALOZVIAB-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(C(=O)N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1C[C@@H](C(=O)N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,5S)-3-Amino-5-tert-butylpyrrolidin-2-one;hydrochloride

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